molecular formula C20H18ClNO3 B11283074 9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283074
M. Wt: 355.8 g/mol
InChI Key: SINVBBSRPYSGDB-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chromeno-oxazine core fused with a chlorophenyl group. It has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich-type condensation reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the one-pot Mannich-type condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent

    Materials Science: Due to its unique structure, it can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal and bacterial growth . The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the 4-chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18ClNO3/c1-3-15-12(2)16-8-9-18-17(19(16)25-20(15)23)10-22(11-24-18)14-6-4-13(21)5-7-14/h4-9H,3,10-11H2,1-2H3

InChI Key

SINVBBSRPYSGDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)Cl)OC1=O)C

Origin of Product

United States

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